REACTION_CXSMILES
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[OH:1][C:2]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].N12CCN(CC1)CC2.CN(C)C=O.[CH3:27][N:28]([CH3:32])[C:29](Cl)=[S:30]>O>[CH3:27][N:28]([C:29](=[S:30])[O:1][C:2]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5])[CH3:32]
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Name
|
|
Quantity
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350 g
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Type
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reactant
|
Smiles
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OC1=C(C(=O)OC)C=CC(=C1)OC
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Name
|
|
Quantity
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648 g
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Type
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reactant
|
Smiles
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N12CCN(CC1)CC2
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Name
|
|
Quantity
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3 L
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Type
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reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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712 g
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Type
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reactant
|
Smiles
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CN(C(=S)Cl)C
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Name
|
|
Quantity
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10 L
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Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to cool overnight
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Duration
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8 (± 8) h
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Type
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EXTRACTION
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Details
|
the aqueous mixture was extracted with 8 L of benzene-hexane (4:1)
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Type
|
WASH
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Details
|
The organic solution was washed with 1N HCl, 10% NaOH
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CUSTOM
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Details
|
Evaporation of the solvent in vacuo
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Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C(OC1=C(C(=O)OC)C=CC(=C1)OC)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 396 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |